

A Comparative Purity Analysis of Commercial 3-Hydroxyazetidine Hydrochloride

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Compound of Interest

Compound Name: 3-Hydroxyazetidine hydrochloride

Cat. No.: B016518

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For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final therapeutic product. **3-Hydroxyazetidine hydrochloride** is a critical building block in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of the purity of commercially available **3-Hydroxyazetidine hydrochloride**, supported by representative experimental data and detailed analytical protocols.

Comparison of Stated Purity from Commercial Suppliers

Several chemical suppliers offer **3-Hydroxyazetidine hydrochloride** at various purity grades. The most commonly advertised purity levels are $\geq 97\%$, $\geq 98\%$, and 99% . While a direct experimental comparison of all available commercial products is beyond the scope of this guide, a summary of stated purities from various suppliers provides a baseline for procurement decisions. It is crucial to note that the actual purity of a specific lot may vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

Supplier Category	Stated Purity/Assay	Common Appearance	Melting Point (°C)
Supplier A (High Purity Grade)	≥99% [1] [2]	White crystalline powder	87 - 92 [3]
Supplier B (Standard Grade)	≥98% [2] [3]	White to off-white solid	85 - 90 [4]
Supplier C (Reagent Grade)	≥97% [4] [5] [6] [7]	White to yellow/orange powder	90 - 92 [5]
Thermo Scientific	≥96.0 to ≤104.0% (Titration) [7]	White to cream to pale brown crystals/powder [7]	Not specified

Key Analytical Techniques for Purity Assessment

A comprehensive evaluation of the purity of **3-Hydroxyazetidine hydrochloride** involves multiple analytical techniques to identify and quantify the main component, as well as potential impurities such as residual solvents, starting materials, and by-products. The primary methods include:

- Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To determine the assay of the active compound.
- High-Performance Liquid Chromatography (HPLC): To assess purity and identify non-volatile impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual solvents.
- Elemental Analysis (CHN Analysis): To confirm the elemental composition.
- Karl Fischer Titration: To determine the water content.

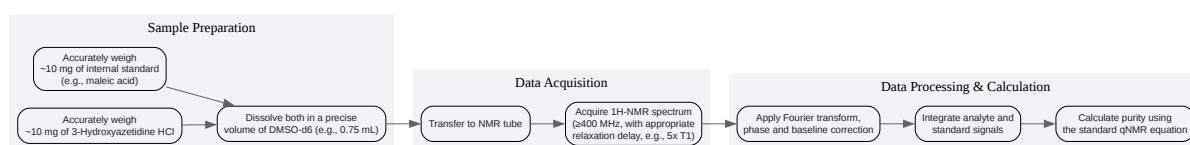
The following sections provide detailed experimental protocols for these key methods.

Experimental Protocols

Quantitative ^1H -NMR Spectroscopy for Assay Determination

Principle: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.[8][9][10]

Experimental Workflow:



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Figure 1: Workflow for qNMR Purity Assessment.

Methodology:

- Internal Standard: Maleic acid (certified reference material).
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: 400 MHz (or higher) NMR spectrometer.
- Procedure:
 - Accurately weigh approximately 10 mg of **3-Hydroxyazetidine hydrochloride** and 10 mg of maleic acid into a clean vial.

- Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial and ensure complete dissolution.
- Transfer the solution to a 5 mm NMR tube.
- Acquire the ¹H-NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.
- Data Analysis:
 - Process the spectrum with appropriate phasing and baseline correction.
 - Integrate a well-resolved signal of **3-Hydroxyazetidine hydrochloride** (e.g., the methine proton at ~4.5 ppm) and a signal from the internal standard (maleic acid singlet at ~6.3 ppm).
 - Calculate the purity using the following equation:

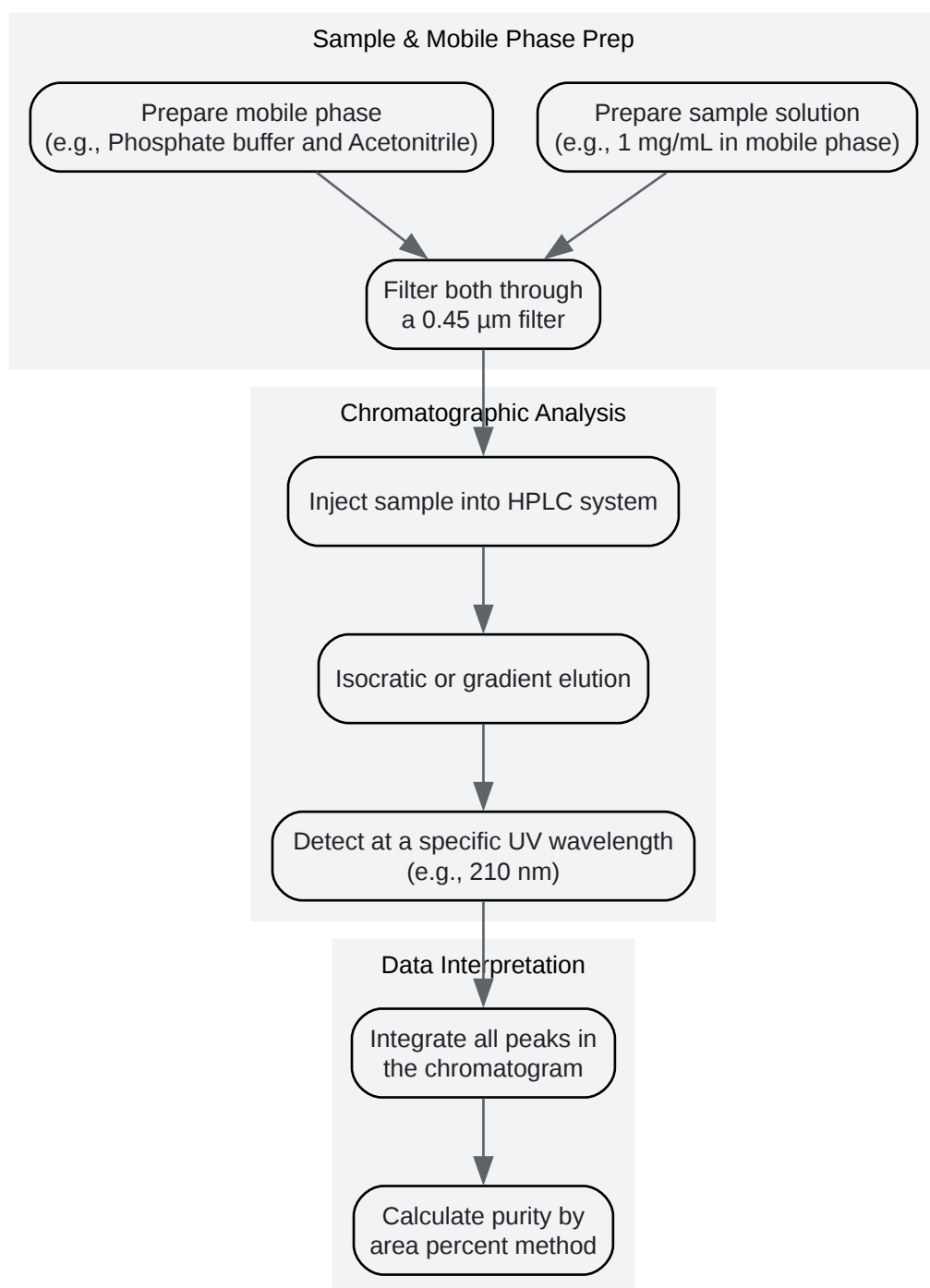
$$\text{Purity (\%)} = (I_{\text{analyte}} / N_{\text{analyte}}) * (N_{\text{std}} / I_{\text{std}}) * (MW_{\text{analyte}} / MW_{\text{std}}) * (m_{\text{std}} / m_{\text{analyte}}) * P_{\text{std}}$$

Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

HPLC-UV for Purity and Impurity Profiling

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting components, allowing for quantification of the main peak and any impurities.

Experimental Workflow:



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Figure 2: Workflow for HPLC Purity Analysis.

Methodology:

- Column: C18, 4.6 x 150 mm, 5 µm.
- Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0.
- Mobile Phase B: Acetonitrile.
- Elution: Isocratic, 95% A / 5% B.
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Column Temperature: 30 °C.
- Detector Wavelength: 210 nm.
- Sample Preparation: Prepare a solution of 1 mg/mL **3-Hydroxyazetidine hydrochloride** in the mobile phase.
- Data Analysis: Calculate the purity using the area percent method:

$$\text{Purity (\%)} = (\text{Area main peak} / \text{Total area of all peaks}) * 100$$

Headspace GC-MS for Residual Solvent Analysis

Principle: This method is used to identify and quantify volatile organic compounds (residual solvents) in a solid sample. The sample is heated in a sealed vial, and the vapor (headspace) is injected into a GC-MS system. This technique is standard for residual solvent analysis as outlined in USP <467>.[11][12]

Methodology:

- Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).
- Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.
- Carrier Gas: Helium at a constant flow of 2 mL/min.

- Oven Program: Initial temperature of 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.
- Headspace Parameters:
 - Vial Equilibration Temperature: 80°C.
 - Vial Equilibration Time: 15 minutes.
 - Injection Volume: 1 mL.
- Sample Preparation: Accurately weigh ~100 mg of **3-Hydroxyazetidine hydrochloride** into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or water).
- Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra to a library of known solvents.

Elemental Analysis (CHN)

Principle: The sample is combusted in a high-temperature furnace, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The results are compared to the theoretical elemental composition of the pure compound. For organic compounds, the experimental values are generally expected to be within ±0.4% of the theoretical values.^[13]

Theoretical vs. Expected Experimental Composition:

Element	Theoretical % for C ₃ H ₈ ClNO	Expected Experimental Range (%)
Carbon (C)	32.89	32.49 - 33.29
Hydrogen (H)	7.36	6.96 - 7.76
Nitrogen (N)	12.78	12.38 - 13.18
Chlorine (Cl)	32.36	Not typically measured by CHN
Oxygen (O)	14.60	Not typically measured by CHN

Summary and Recommendations

The purity of commercial **3-Hydroxyazetidine hydrochloride** typically ranges from 97% to over 99%. For applications in early-stage research, a purity of 97-98% may be sufficient. However, for use in late-stage drug development and GMP-regulated processes, a purity of ≥99% with a comprehensive CoA detailing the levels of specific impurities, residual solvents, and water content is highly recommended.

Researchers should not rely solely on the supplier's stated purity. It is best practice to perform in-house verification of purity for critical starting materials using at least two orthogonal analytical methods, such as qNMR and HPLC. This ensures the quality and consistency of the material and the integrity of the subsequent research and development activities.

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